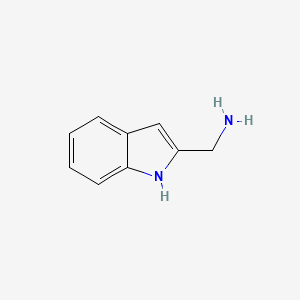

(1h-Indol-2-ylmethyl)amine

Description

Significance of the Indole (B1671886) Scaffold in Bioactive Molecules

The indole nucleus is a cornerstone in the architecture of a vast number of biologically active molecules, both natural and synthetic. nih.govijpsr.com It is considered a "privileged scaffold" in medicinal chemistry, meaning its framework is frequently found in compounds that exhibit a wide range of pharmacological activities. ijpsr.commdpi.com This widespread importance stems from the indole ring's ability to mimic the structure of peptides and bind to various biological receptors and enzymes. nih.gov

The indole structure is a fundamental component of essential biomolecules. researchgate.net For instance, the amino acid tryptophan is an indole derivative that serves as a biosynthetic precursor to a multitude of metabolites, including the neurotransmitter serotonin (B10506), which plays a critical role in regulating mood, appetite, and sleep. nih.govresearchgate.net The versatility of the indole scaffold is further demonstrated by its presence in numerous marketed drugs with diverse therapeutic applications, such as the anti-inflammatory drug Indomethacin, the anti-HIV agent Delavirdine, and the anticancer drugs Vincristine and Vinblastine. nih.gov

Researchers have extensively explored the modification of the indole ring to develop novel therapeutic agents. researchgate.netresearchgate.net The ability to functionalize different positions of the indole core allows for the fine-tuning of a compound's biological and physicochemical properties, leading to the discovery of new drugs for treating cancer, infections, inflammation, and neurological disorders. mdpi.comresearchgate.netnih.gov

Table 2: Examples of Marketed Drugs Containing the Indole Scaffold

| Drug | Therapeutic Application | Source(s) |

|---|---|---|

| Indomethacin | Anti-inflammatory | nih.gov |

| Vincristine | Anticancer (Tubulin inhibitor) | nih.gov |

| Delavirdine | Anti-HIV | nih.gov |

| Oxypertine | Antipsychotic | nih.gov |

| Arbidol | Antiviral | nih.gov |

| Pindolol | Antihypertensive | nih.gov |

| Panobinostat | Antileukemic | nih.gov |

Overview of the Research Landscape of (1H-Indol-2-ylmethyl)amine and its Derivatives

This compound serves as a key intermediate in the synthesis of a variety of functional molecules. chemimpex.com Its unique structure is particularly valuable in medicinal chemistry for developing novel compounds that target specific biological pathways. chemimpex.com Research has focused on using this amine as a foundational element for pharmaceuticals, especially those aimed at neurological disorders due to the indole moiety's known interactions with targets like serotonin receptors. chemimpex.com

The research applications of this compound and its derivatives are diverse:

Pharmaceutical Development: It is a building block for creating potential therapeutic agents. chemimpex.com Studies have explored its incorporation into molecules with potential anti-cancer and anti-inflammatory properties. chemimpex.com For example, derivatives like 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones have been synthesized from indole-2-ylmethyl precursors and evaluated for their biological potential. nih.gov

Biological Research: The compound and its derivatives are utilized in studies to understand cellular mechanisms. chemimpex.com They serve as tools to investigate the roles of indole-containing molecules in processes like cell signaling and gene expression, which can help identify new therapeutic targets. chemimpex.com

Materials Science: Beyond biology, this compound finds use in the development of advanced materials, such as specialized polymers and coatings where specific chemical properties are required for enhanced performance. chemimpex.com

Agrochemicals: It acts as an intermediate in the synthesis of agrochemicals, contributing to the creation of more effective pesticides and herbicides. chemimpex.com

Synthetic Chemistry: The reactivity of the amine and the indole ring allows for a wide range of chemical modifications. For instance, reactions with α-amino acids can lead to complex heterocyclic systems. nih.gov Furthermore, the related indole-2-carbaldehyde can be used to synthesize Schiff bases like N-(1H-indol-2-ylmethylidene)-4-methoxyaniline, which are studied for their structural and electronic properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1H-indol-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAODKZCUVVPEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342487 | |

| Record name | (1h-indol-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21109-25-1 | |

| Record name | (1h-indol-2-ylmethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1h Indol 2 Ylmethyl Amine and Analogs

Strategies for the Direct Synthesis of (1H-Indol-2-ylmethyl)amine

The direct synthesis of this compound can be achieved through several efficient pathways, primarily starting from readily available indole-2-carboxylic acid or its derivatives. These methods focus on the reduction of a C2-carbonyl group and the introduction of the amine functionality.

Reductive Amination Approaches from Carboxylic Acid Precursors

A common and effective strategy for the synthesis of this compound involves a two-step sequence starting from indole-2-carboxylic acid or its esters. This approach first requires the reduction of the carboxylic acid functionality to an aldehyde, which is then converted to the target amine via reductive amination.

The initial step is the reduction of an indole-2-carboxylic acid derivative. While direct reduction of the carboxylic acid can be challenging, conversion to an ester, such as ethyl indole-2-carboxylate, facilitates a smoother transformation. orgsyn.org This ester can be reduced to indole-2-methanol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). orgsyn.org Subsequently, the alcohol is oxidized to indole-2-carboxaldehyde. A more direct route to the aldehyde involves the conversion of indole-2-carboxylic acid to its acid chloride, which can then be reduced to indole-2-carboxaldehyde using specific reducing agents like lithium aluminum tri-tert-butoxy hydride. orgsyn.org

Once indole-2-carboxaldehyde is obtained, it serves as the key intermediate for reductive amination. youtube.comyoutube.com This reaction involves the condensation of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium formate, to form an intermediate imine. youtube.com This imine is then reduced in situ to the desired primary amine. youtube.comyoutube.com A variety of reducing agents can be employed for this step, with sodium cyanoborohydride (NaBH₃CN) being a particularly effective choice due to its selectivity; it readily reduces the protonated imine (iminium ion) but does not typically reduce the starting aldehyde or ketone. youtube.comyoutube.com Catalytic hydrogenation using reagents like H₂ over a palladium on carbon (Pd/C) catalyst is another viable method for this reduction. youtube.com

Table 1: Reductive Amination Pathway from Indole-2-Carboxylic Acid Derivatives

| Step | Starting Material | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1a | Indole-2-carboxylic acid | 1. SOCl₂2. LiAl(OtBu)₃H | Indole-2-carboxaldehyde |

| 1b | Ethyl indole-2-carboxylate | 1. LiAlH₄2. MnO₂ | Indole-2-carboxaldehyde |

Multicomponent Reaction Pathways Involving this compound

Multicomponent reactions (MCRs) offer an efficient strategy for the rapid assembly of complex molecules from simple starting materials in a single step. While direct synthesis of the parent this compound via MCRs is not widely reported, derivatives of this compound can be synthesized using these powerful tools. For instance, a three-component interrupted Ugi-type reaction has been developed utilizing N-alkyl-N-(1H-indol-2-ylmethyl)amines, various carbonyl compounds (such as aldehydes), and isocyanides to produce heteroarylogous 1H-indole-3-carboxamidines. researchgate.net This demonstrates the utility of the this compound scaffold in building molecular diversity through MCRs, even if the primary amine itself is a precursor rather than the direct product.

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold is critical for developing analogs with tailored properties. Modifications can be introduced at the indole (B1671886) nitrogen (N1), various positions on the indole ring, or at the exocyclic methylamine (B109427) moiety.

Functionalization at the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) is a common site for functionalization. N-alkylation is a primary method for introducing substituents at this position. organic-chemistry.org This is typically achieved by treating the indole derivative with an alkyl halide in the presence of a base. rsc.org Strong bases like sodium hydride (NaH) are often used in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The use of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) has also been shown to be effective for the N-alkylation of indoles. researchgate.net A one-pot, three-component protocol combining Fischer indolisation with N-alkylation allows for the rapid synthesis of 1,2,3-trisubstituted indoles, highlighting the robustness of N-alkylation procedures. rsc.org

Beyond alkylation, N-arylation of indoles can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or copper-catalyzed methods. mdpi.comresearchgate.net These reactions couple the indole nitrogen with aryl halides or other arylating agents.

Table 2: Representative N1-Functionalization Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., NaH, KOH) | N1-Alkyl-(1H-indol-2-ylmethyl)amine |

Functionalization at the Indole Ring (e.g., C3, C5, C6)

Modification of the carbocyclic and pyrrolic portions of the indole ring allows for extensive structural diversification.

C3-Position: The C3 position of the indole ring is highly nucleophilic and prone to electrophilic substitution. However, in the context of 2-substituted indoles, direct C3 functionalization can be more complex. One approach involves the use of 2-indolylmethanols, which can be prepared by the reduction of corresponding indole-2-carboxylates. rsc.org These alcohols can then undergo regioselective arylation at the C3 position when reacted with electron-rich arenes like guaiazulene (B129963) in the presence of a Brønsted acid catalyst. rsc.org

C5-Position: The C5 position is a common site for introducing functionality, particularly halogens, which can then serve as handles for further cross-coupling reactions. Regioselective C5-H direct iodination of indoles has been achieved using reagents like N-iodosuccinimide (NIS). rsc.orgresearchgate.net Similarly, C5-selenylation has been accomplished using a silver catalyst and an oxidant. acs.org These methods provide access to C5-functionalized indoles that can be elaborated into the target aminomethyl structure. For example, ethyl 2-methylindole-5-carboxylate is a known compound that can be synthesized and could serve as a precursor for C5-substituted this compound analogs. orgsyn.org

C6-Position: Functionalization at the C6 position can be achieved through various synthetic strategies, often starting from pre-functionalized precursors. Indium-catalyzed regioselective C6-alkylation of 2,3-disubstituted indoles with para-quinone methides has been demonstrated, offering a method to introduce substituents at this position. acs.org

Table 3: Examples of Indole Ring Functionalization

| Position | Reaction Type | Reagent(s) |

|---|---|---|

| C3 | Friedel-Crafts type arylation | Guaiazulene, Brønsted acid |

| C5 | Direct Iodination | N-Iodosuccinimide (NIS) |

Modifications at the Methylamine Moiety

The primary amine of the methylamine side chain offers a reactive handle for a variety of chemical transformations. Standard amine chemistry can be applied to generate a wide array of derivatives.

Acylation: The primary amine can be readily acylated by reacting it with acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for creating peptide-like structures or modifying the compound's properties. For example, a series of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides were synthesized, demonstrating the feasibility of this transformation on a related indole scaffold. uum.edu.my

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in medicinal chemistry.

N-Alkylation/N-Arylation: The primary amine can undergo further alkylation to produce secondary and tertiary amines. Reductive amination with other aldehydes or ketones is an effective method for controlled, stepwise alkylation. youtube.com

Urea (B33335) and Thiourea Formation: Reaction with isocyanates or isothiocyanates leads to the formation of ureas and thioureas, respectively. A number of 5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives have been synthesized by cyclizing a thiosemicarbazide (B42300) precursor derived from the corresponding indolyl acetyl hydrazine, showcasing the versatility of the amine handle for constructing more complex heterocyclic systems. researchgate.net

Table 4: Potential Modifications at the Methylamine Moiety

| Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|

| Acylation | Acid chloride/anhydride | Amide |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| N-Alkylation | Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

Novel Approaches to Indole-2-methylamine Scaffolds

Recent advancements in organic synthesis have led to the development of sophisticated catalytic systems for constructing the indole-2-methylamine framework. These methods offer improvements in efficiency, substrate scope, and functional group tolerance compared to traditional synthetic routes. Key strategies include palladium- and zinc-catalyzed cyclizations, rearrangement and cycloaddition reactions, and aza-Heck cyclizations for precursor synthesis.

Palladium-Catalyzed Indolization Protocols

Palladium catalysis has emerged as a powerful tool for the synthesis of 2-substituted indoles, including direct precursors to this compound. A notable approach involves the cyclization of ortho-alkynyltrifluoroacetanilides, which can be readily prepared from 2-iodoaniline (B362364) and a terminal alkyne via Sonogashira coupling. acs.org

One effective strategy utilizes the reaction of 3-(o-trifluoroacetamidoaryl)-1-propargylic alcohols with various secondary amines in the presence of a palladium catalyst. acs.org This process facilitates a cascade reaction involving cyclization and amination to directly afford 2-(aminomethyl)indoles. The reaction is typically performed under an argon atmosphere at elevated temperatures, using a base such as potassium carbonate. acs.org A possible mechanism involves the oxidative addition of the N-H bond of the trifluoroacetamide (B147638) to a Pd(0) species, followed by intramolecular nucleophilic attack of the nitrogen onto the alkyne, and subsequent palladium-assisted substitution of the hydroxyl group by the amine. acs.org

Another efficient method involves the palladium-catalyzed reaction of ethyl 3-(o-trifluoroacetamidophenyl)-1-propargyl carbonate with secondary amines, such as piperazine. acs.orgnih.gov This reaction proceeds in excellent yields using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in a solvent like tetrahydrofuran (THF) at 80 °C. acs.orgnih.gov This protocol has proven effective for synthesizing a variety of 2-(piperazin-1-ylmethyl)indoles and other 2-(aminomethyl)indoles. acs.orgresearchgate.net

The table below summarizes the results of palladium-catalyzed synthesis of various 2-aminomethylindoles from propargylic alcohol precursors.

| Entry | Propargylic Alcohol | Amine | Catalyst | Product | Yield (%) |

| 1 | 3-(o-Trifluoroacetamidophenyl)-1-propargyl alcohol | Diethylamine | PdCl₂(PPh₃)₂ | N,N-Diethyl-(1H-indol-2-ylmethyl)amine | 75 |

| 2 | 3-(o-Trifluoroacetamidophenyl)-1-propargyl alcohol | Piperidine | PdCl₂(PPh₃)₂ | 2-(Piperidin-1-ylmethyl)-1H-indole | 80 |

| 3 | 3-(o-Trifluoroacetamidophenyl)-1-propargyl alcohol | Morpholine | PdCl₂(PPh₃)₂ | 4-(1H-Indol-2-ylmethyl)morpholine | 82 |

| 4 | 3-(o-Trifluoroacetamidophenyl)-1-propargyl alcohol | N-Methylpiperazine | PdCl₂(PPh₃)₂ | 1-Methyl-4-(1H-indol-2-ylmethyl)piperazine | 78 |

Table based on data from Cacchi, S., et al. acs.org

Rearrangement and Cycloaddition Strategies in Indole Synthesis

Cycloaddition reactions offer a powerful strategy for the rapid construction of the complex polycyclic systems inherent to indoline (B122111) and indole alkaloids. The intramolecular [4+2] cycloaddition (Diels-Alder reaction) is a key method for creating the indoline core. For instance, N-phenylsulfonylindolyl-substituted furanyl carbamates containing a tethered π-bond can undergo intramolecular Diels-Alder reactions to form precursors to complex alkaloids like catharanthine. acs.orgnih.gov

Another significant approach is the 1,3-dipolar cycloaddition. Push-pull dipoles, generated from the rhodium(II)-catalyzed reaction of diazo imides, can react intramolecularly with tethered alkenyl groups to furnish novel pentacyclic compounds with high stereocontrol. acs.orgnih.gov The efficiency of this cycloaddition is highly dependent on the conformational arrangement in the transition state. nih.gov Furthermore, radical cation chemistry has enabled [4+2]-cycloaddition reactions between 2-vinylindoles and enamines, induced either electrochemically or through photoelectron transfer, leading to the formation of pyrido[1,2-a]indoles with complete regio- and stereocontrol. acs.org These cycloaddition strategies provide access to the indoline scaffold, which can then be aromatized or further functionalized to yield the desired indole derivatives.

Aza-Heck Cyclization for Indoline Scaffold Formation

The aza-Heck cyclization has recently been established as a robust method for synthesizing indoline scaffolds, which are direct precursors to indoles via oxidation. nih.govnih.gov This reaction represents a significant advancement, particularly for creating indolines with challenging substitution patterns, such as fully substituted carbons at the C2 position. nih.govnih.gov

This methodology involves the palladium-catalyzed cyclization of an aniline (B41778) equivalent onto a pendant alkene. nih.gov A pioneering development in this area is the use of N-hydroxy anilines as nitrogen-based electrophiles. These starting materials can be easily accessed from the corresponding nitroarenes. nih.govnih.gov The reaction marks the first application of aniline electrophiles in this type of cyclization and demonstrates broad functional group compatibility and the ability to form complex ring systems. nih.gov The aza-Heck approach provides a powerful alternative to traditional methods, overcoming limitations often seen in aza-Wacker type cyclizations, which are typically restricted to substrates with terminal or 1,2-disubstituted alkenes. nih.gov The development of enantioselective aza-Heck reactions further extends the utility of this method for the synthesis of chiral indolines. researchgate.net

| Electrophile | Catalyst System | Key Features | Product | Ref. |

| N-Hydroxy anilines | Palladium catalyst | First use of aniline electrophiles; good functional group tolerance | Substituted Indolines | nih.govnih.gov |

| Oxime esters | Nickel catalyst / Chiral ligand | Enantioselective desymmetrization | Chiral 2-substituted Dihydroindoles | researchgate.net |

Reactivity and Mechanistic Investigations of 1h Indol 2 Ylmethyl Amine Systems

Amination Reactions and Derivatives Formation

The primary amine functionality of (1H-indol-2-ylmethyl)amine and the nitrogen of the indole (B1671886) ring are key sites for derivatization through various amination and coupling reactions. These reactions allow for the introduction of a wide array of substituents, leading to the synthesis of diverse libraries of indole-based compounds.

N-alkylation and N-acylation are common strategies for modifying the primary amine. For instance, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized as part of studies on tubulin polymerization inhibitors rsc.org. The synthesis of 1H-indole-2-carboxamides from the corresponding carboxylic acids and amines is another prevalent method for creating derivatives with potential biological activity.

The indole nitrogen can also be functionalized. The reaction of N-arylidene anilines with indole in a basic medium leads to the formation of 1,2-diaryl-2-(N-indolyl) methyl amines, demonstrating a base-catalyzed addition reaction to the N1-position of the indole nucleus researchgate.net. Furthermore, successful N-alkylation of ethyl indol-2-carboxylate has been achieved using aqueous potassium hydroxide (B78521) in acetone (B3395972) mdpi.com.

Cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, have been employed on 3-iodo-1H-indole-2-carbonitrile derivatives to introduce a variety of substituents at the 3-position, showcasing the versatility of the indole core for creating highly functionalized molecules nih.gov.

Table 1: Examples of Derivative Formation from Indole Precursors

| Starting Material | Reagents and Conditions | Product Type | Yield (%) |

|---|---|---|---|

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Phenylacetylene, Pd(II) (10 mol%), CuI (10 mol%) | 3-Alkynyl-indole derivative | Moderate to Good |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile | Styrene, Pd(OAc)₂, KOAc, n-Bu₄NCl, DMF, 80°C | 3-Alkenyl-indole derivative | 81-92 |

| Indole | N-arylidene anilines, Basic medium | 1,2-Diaryl-2-(N-indolyl) methyl amine | Not specified |

Cyclization Reactions and Heterocyclic Ring Formation

The this compound framework and its derivatives are excellent precursors for the synthesis of fused and polycyclic heterocyclic systems through both intramolecular and intermolecular cyclization reactions. These reactions are often catalyzed by transition metals and provide access to complex molecular architectures.

Intramolecular cyclization strategies are powerful for constructing bicyclic and polycyclic indole ring systems from acyclic or simpler cyclic precursors. Palladium-catalyzed reactions are particularly prominent in this area. For example, the cyclization of 2-(1-alkynyl)-N-alkylideneanilines, catalyzed by palladium acetate, yields 2-substituted-3-(1-alkenyl)indoles organic-chemistry.org. This process involves the formation of a palladium-hydride species, insertion into the alkyne, and subsequent bond rearrangement organic-chemistry.org.

Another strategy involves a domino copper-catalyzed amidation/nucleophilic substitution process for the synthesis of substituted indolines from 2-iodophenethyl mesylates nih.gov. The proposed mechanism involves an initial intermolecular copper-catalyzed amidation of the aryl iodide, followed by an intramolecular SN2 reaction nih.gov.

Gold-catalyzed intramolecular reactions of 3-alkynyl-bearing indoles can lead to highly functionalized 3-allenylindoles through a cascade cyclization/heterolytic fragmentation/elimination sequence researchgate.net. Furthermore, copper(I)-catalyzed intramolecular amination of 1-aminoindoline (B3057059) derivatives has been developed to synthesize indolo[1,2-b]indazole derivatives in good yields researchgate.net.

A metal-free approach involves an acetylene-activated SNAr/intramolecular cyclization cascade. In this method, an ortho-acetylene group activates the substrate for nucleophilic aromatic substitution, and then participates in a 5-endo-dig cyclization to form the indole ring rsc.org.

Table 2: Selected Intramolecular Cyclization Methods for Indole-based Heterocycles

| Catalyst/Reagent | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Palladium Acetate | 2-(1-Alkynyl)-N-alkylideneaniline | 2,3-Disubstituted Indole | organic-chemistry.org |

| Copper(I) Iodide | 2-Iodophenethyl mesylate & Amide | Substituted Indoline (B122111) | nih.gov |

| Gold Catalyst | 3-Alkynyl-indole with diol | 3-Allenylindole | researchgate.net |

| Copper(I) Iodide | 1-Aminoindoline derivative | Indolo[1,2-b]indazole | researchgate.net |

Intermolecular reactions provide a modular approach to complex indoles by combining multiple components in a single step. Palladium catalysis is also a key tool in these transformations. A three-component synthesis of 2-(aminomethyl)-3-arylindoles has been reported, involving the reaction of 3-(ortho-trifluoroacetamido-aryl)-1-propargyl alcohols, amines, and aryl iodides catalyzed by palladium mdpi.com. This one-pot procedure efficiently forms one carbon-carbon and two carbon-nitrogen bonds mdpi.com.

The synthesis of N-substituted indoles can also be achieved via the intermolecular cyclization of N-(o-tert-butylphenyl)-2-alkynylanilines mdpi.com. These reactions highlight the utility of transition-metal catalysis in bringing together different molecular fragments to construct the indole scaffold.

Functional Group Interconversions on this compound Derivatives

The indole nucleus and its side chains can undergo various functional group interconversions, with oxidation and reduction reactions being particularly significant for modifying the properties and reactivity of these molecules.

The oxidation of indoles can lead to a variety of products, including oxindoles, indolones, and dioxindoles, depending on the oxidant and reaction conditions. The electrochemical oxidation of indole-2-carboxylic acid has been shown to produce 2,4-, 2,6-, and 2,7-dioxindoles, as well as dimeric products researchgate.net.

A palladium(II)-catalyzed oxidative Wacker-type cyclization/dearomatization of 2,3-disubstituted indoles using molecular oxygen as the oxidant provides access to fused indolines with C2-oxygenated quaternary stereocenters rsc.org. A related Pd(II)-catalyzed oxidation of 2-substituted indoles can yield indolones rsc.org.

The oxidation of 1-amino-2-methylindoline, a related saturated analog, with monochloramine results in the formation of 1-amino-2-methylindole and azo(2-methyl)indoline through the transient formation of an indolic aminonitrene researchgate.net.

Computational studies on the atmospheric oxidation of indole initiated by hydroxyl (•OH) and chlorine (•Cl) radicals show that the reaction proceeds via addition or H-abstraction to form indole radicals. These radicals then react with O₂ to produce peroxy radicals, which subsequently form organonitrates, alkoxy radicals, and hydroperoxide products, rather than the carcinogenic nitrosamines that can be formed from other secondary amines copernicus.orgcopernicus.org.

Reduction of the indole ring system is a common transformation that typically yields the corresponding indoline (2,3-dihydroindole) derivative. The reduction of nitrobenzene (B124822) derivatives can be a key step in a reductive cyclization sequence to form the indole scaffold nih.gov.

Metal alkoxyaluminum hydrides are effective reagents for the reduction of various nitrogen-containing compounds, including heterocyclic systems researchgate.net. For example, amides can be reduced to amines in high yields using these reagents researchgate.net.

A visible-light-induced photocatalytic protocol has been developed for the dearomative reduction of indole derivatives, leading to the formation of 2-substituted indolines in good yields with high selectivity rsc.org. This method offers a mild and controlled way to access the saturated indoline core. The conversion of indolines back to indoles represents a related transformation, often achieved through dehydrogenation nih.gov.

Unconventional Reactivity in Multicomponent Systems Involving the Indole Nucleus

The this compound scaffold presents a unique structural motif for multicomponent reactions (MCRs), possessing two distinct points of reactivity: the primary amine at the terminus of the methyl group and the indole nucleus itself. While the amine can readily participate as a nucleophilic component in classical MCRs like the Ugi or Mannich reactions, the more unconventional and intriguing pathways involve the active participation of the indole ring in subsequent, often unexpected, cyclization and domino sequences. Research into closely related indole-2-substituted systems, particularly indole-2-carbaldehyde, provides significant insight into the potential for novel transformations that deviate from the well-trodden reactivity paths of the more commonly studied indole-3-substituted isomers.

The participation of indole aldehydes in Groebke-Blackburn-Bienaymé (GBB) reactions, a type of isocyanide-based MCR, has been shown to trigger a series of spontaneous domino processes, leading to complex polyheterocyclic scaffolds. sci-hub.senih.gov The reactivity pattern is highly dependent on the position of the aldehyde group on the indole nucleus. While indole-3- and -4-carbaldehydes typically yield fused adducts through oxidative Pictet-Spengler processes, indole-2-carbaldehyde engages in a distinctly different reaction cascade. sci-hub.senih.gov

In a notable study, the reaction of indole-2-carbaldehyde with an aminoazine (like 2-aminopyridine) and an isocyanide, catalyzed by Ytterbium triflate (Yb(OTf)₃), did not stop at the initial GBB adduct. Instead, the intermediate underwent a spontaneous sequence of oxidation and acid-catalyzed cyclization. This domino process ultimately yields linked indolocarbazole structures under mild conditions and can even be directed to form bridged macrocycles at higher temperatures. sci-hub.se

The proposed mechanism suggests that the initial GBB adduct undergoes oxidation to form an imine intermediate. This is followed by a Pictet-Spengler-type cyclization where the nucleophilic C3 position of the indole attacks the iminium ion. Subsequent oxidation leads to the final aromatic indolocarbazole product. sci-hub.se The choice of oxidant was found to be critical for the reaction's success, with Cobalt(II) bromide (CoBr₂) showing superior performance over other oxidizing agents. sci-hub.se

| Indole Component | Amine Component | Isocyanide Component | Catalyst/Conditions | Product Type | Yield |

|---|---|---|---|---|---|

| Indole-2-carbaldehyde | 2-Aminopyridine | t-Butyl isocyanide | Yb(OTf)₃, CoBr₂, O₂, DCE, 40 °C | Linked Indolocarbazole | 63% |

| Indole-2-carbaldehyde | 2-Aminopyrimidine | t-Butyl isocyanide | Yb(OTf)₃, CoBr₂, O₂, DCE, 40 °C | Linked Indolocarbazole | 55% |

| Indole-2-carbaldehyde | 2-Aminopyridine | t-Butyl isocyanide | Yb(OTf)₃, DCE, 150 °C, MW | Bridged Macrocycle | 36% |

Further extending the concept of unconventional reactivity, mechanistic investigations have revealed even more surprising cyclization patterns. In one instance, the use of iodine as an additive dramatically altered the reaction pathway. Instead of the expected cyclization involving the C3 or C2 positions, an unprecedented electrophilic cyclization occurred at the indole C4 position. sci-hub.se This mode of cyclization is exceptionally rare in simple indole systems, which strongly prefer electrophilic attack at C3 or C2, and is typically observed only under enzymatic control. The resulting product featured a complex, fused seven-membered ring, underscoring the potential for discovering novel reaction pathways by subtly modifying MCR conditions. sci-hub.se

These findings with indole-2-carbaldehyde open up intriguing possibilities for its amine analogue, this compound. By employing this amine as the amino component in a multicomponent setup, it is conceivable that the initial adduct could be strategically positioned to undergo subsequent intramolecular reactions involving the indole nucleus. The tethered indole ring could act as an intramolecular nucleophile, potentially leading to novel fused or spirocyclic systems that are otherwise difficult to access.

| Compound Name | Role/Type |

|---|---|

| This compound | Subject Compound |

| Indole-2-carbaldehyde | Reactant/Precursor |

| Indole-3-carbaldehyde | Reactant (for comparison) |

| Indole-4-carbaldehyde | Reactant (for comparison) |

| 2-Aminopyridine | Reactant (Amine Component) |

| 2-Aminopyrimidine | Reactant (Amine Component) |

| t-Butyl isocyanide | Reactant (Isocyanide Component) |

| Ytterbium triflate (Yb(OTf)₃) | Catalyst |

| Cobalt(II) bromide (CoBr₂) | Oxidant |

| Iodine | Additive/Reagent |

Medicinal Chemistry and Biological Activity of 1h Indol 2 Ylmethyl Amine Derivatives

Design Principles for (1H-Indol-2-ylmethyl)amine-Based Bioactive Compounds

The development of bioactive compounds from the this compound core leverages several key medicinal chemistry strategies. These approaches aim to optimize potency, selectivity, and pharmacokinetic properties by modifying the core scaffold or combining it with other pharmacophores.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are crucial strategies in modern drug design to identify novel chemotypes with improved properties or to navigate around existing intellectual property. nih.govgoogle.com Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. nih.gov For the this compound framework, this could mean replacing the indole (B1671886) ring system with other bicyclic heteroaromatics like indazole, quinoline, or benzofuran (B130515) to explore new chemical space and interactions with the target protein. researchgate.net

Bioisosteric replacement, the substitution of one atom or group of atoms with another that possesses similar physical or chemical properties, is used to fine-tune a compound's potency, selectivity, and metabolic stability. nih.govsemanticscholar.org In derivatives of this compound, for instance, the amine functional group could be replaced with bioisosteres like a hydroxylamine (B1172632) or a small alkyl chain to alter hydrogen bonding capacity and basicity. Similarly, substituents on the indole ring can be swapped; for example, a methoxy (B1213986) group might be replaced with a chlorine atom, as they are classical bioisosteres, to modify electronic properties and metabolic stability without drastic structural changes. semanticscholar.org These strategies rely on the experience of medicinal chemists and computational tools to guide the rational design of new analogues. nih.gov

Hybrid Molecule Design and Multifunctional Ligands

The strategy of creating hybrid molecules involves covalently linking two or more distinct pharmacophores to generate a single chemical entity with multiple biological activities. researchgate.netnih.gov This approach is particularly relevant for complex diseases where targeting multiple pathways simultaneously may offer enhanced therapeutic efficacy. The this compound scaffold is an attractive component for such hybrids due to the broad bioactivity of indole derivatives. researchgate.net

In this design paradigm, the indole moiety might be tethered to another biologically active scaffold, such as a 1,2,4-triazole (B32235) or a pyrazole, via a suitable linker. researchgate.netresearchgate.net The goal is to create a multifunctional ligand that retains the desired pharmacological actions of each constituent part. researchgate.net For instance, a hybrid molecule could be designed to inhibit two different enzymes involved in a disease cascade. The nature and length of the linker are critical, as they influence the spatial orientation of the pharmacophores and their ability to interact optimally with their respective targets. researchgate.net This approach has led to the development of novel indole-triazole hybrids designed as tubulin polymerization inhibitors, demonstrating the utility of combining the indole framework with other heterocyclic systems. nih.gov

Enzyme Inhibition Studies

Derivatives of this compound have been extensively investigated as inhibitors of various enzymes implicated in human diseases. The indole nucleus provides a key recognition element for the active sites of many enzymes, and modifications to the core structure allow for the tuning of inhibitory potency and selectivity.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for the symptomatic treatment of neurodegenerative conditions like Alzheimer's disease. researchgate.net The indole scaffold has been incorporated into novel compounds designed to inhibit these enzymes. Research has shown that certain indole amine derivatives can exhibit significant inhibitory activity against AChE.

In one study, novel indole amines were synthesized and evaluated for their anti-cholinesterase profiles. The results indicated that specific substitution patterns on the indole ring and the amine side chain are crucial for activity. Two compounds, in particular, demonstrated IC50 values for AChE that were comparable to the standard drug galantamine, suggesting their potential as leads for further development. Dual inhibition of both AChE and BChE is often considered a promising strategy for treating neurological disorders. researchgate.net

Monoamine Oxidase Inhibition (MAO-A, MAO-B)

Monoamine oxidases A and B (MAO-A and MAO-B) are key enzymes in the metabolism of monoamine neurotransmitters and are significant targets for the treatment of depression and neurodegenerative diseases like Parkinson's disease. nih.gov The this compound scaffold is featured in compounds designed as MAO inhibitors.

Studies have explored how different substituents on the indole ring and the amine nitrogen affect the potency and selectivity of inhibition towards MAO-A and MAO-B. For example, the introduction of an acetylenic group, such as a propargyl moiety, on the amine can lead to potent, irreversible inhibition. Research on a series of 2-indolylmethylamine derivatives revealed compounds with varying selectivity profiles. One non-acetylenic derivative was a weak, non-selective, and reversible inhibitor. In contrast, acetylenic derivatives proved to be potent inhibitors, with one being non-selective and another showing selectivity for MAO-A.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones and other proteins. Their inhibition has emerged as a promising strategy in cancer therapy. The indole scaffold is a valuable component in the design of HDAC inhibitors (HDACis), often serving as the "cap" group that interacts with the surface of the enzyme.

A general pharmacophore model for HDACis includes a zinc-binding group (ZBG), a linker, and a cap group. Indole-based hydroxamic acid derivatives have been synthesized where the indole moiety acts as the cap. In one study, a series of substituted indole-based hydroxamic acids were developed that showed potent inhibition of HDAC1 and HDAC6. Compound 4o from this series was identified as a particularly potent inhibitor of both HDAC1 and HDAC6, with IC50 values in the low nanomolar range. Another compound, 4k , demonstrated a preference for inhibiting HDAC6 over HDAC1. These findings underscore the utility of the indole scaffold in designing potent and selective HDAC inhibitors.

Phosphodiesterase 4 (PDE4) Inhibition

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the specific hydrolysis of cAMP. nih.gov The inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn modulates a variety of cellular functions, including the regulation of inflammatory responses. nih.gov Consequently, PDE4 inhibitors have been extensively investigated as therapeutic agents for inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. nih.gov

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds. nih.govmdpi.com While direct studies on this compound derivatives as PDE4 inhibitors are not extensively documented in publicly available research, the broader class of indole derivatives has been explored for this target. For instance, research into multi-target ligands for Alzheimer's disease has led to the synthesis of complex indole derivatives, such as N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine, which was designed as a dual inhibitor of cholinesterases and monoamine oxidase. researchgate.net This highlights the adaptability of the (1H-indol-2-yl)methyl)amine core for designing enzyme inhibitors. The development of such compounds demonstrates that the indole-2-ylmethylamine scaffold can be functionalized to interact with specific enzyme active sites, suggesting its potential as a foundational structure for novel PDE4 inhibitors. researchgate.net

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. This activity is a key virulence factor for certain pathogenic bacteria, most notably Helicobacter pylori, allowing it to survive in the acidic environment of the stomach. nih.gov Inhibition of urease is therefore a significant therapeutic strategy for treating infections caused by ureolytic bacteria. nih.govmdpi.com

The indole scaffold has been investigated for its potential in developing urease inhibitors. Although research has not specifically focused on this compound, related indole derivatives and other heterocyclic compounds have shown significant inhibitory activity. For example, studies on imidazothiazole derivatives have identified compounds with potent anti-urease activity. Compound 1d from one such study, an imidazothiazole derivative, presented as a promising lead candidate with a strong inhibitory concentration (IC50) and high selectivity. researchgate.net The search for novel urease inhibitors is an active area of research, with various heterocyclic scaffolds being explored. researcher.life The data below showcases the potency of some recently developed non-indole-based urease inhibitors, providing a benchmark for the potential development of indole-based analogues.

| Compound | Class | Urease IC50 (µM) | Reference Compound (Thiourea) IC50 (µM) |

|---|---|---|---|

| Compound 9L (-NO2 at meta position) | Substituted Thiourea | 0.15 ± 0.09 | 23.11 ± 0.21 |

| Compound 2c | Imidazo[2,1-b]thiazole Sulfamate | 2.94 ± 0.05 | 22.3 ± 0.031 |

| Compound 1d | Imidazo[2,1-b]thiazole Sulfonate | 3.09 ± 0.07 | 22.3 ± 0.031 |

Receptor Modulation and Signaling Pathways

Serotonin (B10506) Receptor Interactions

Derivatives of indolylalkylamines are well-known for their interactions with serotonin (5-HT) receptors, which are crucial targets for therapeutic agents treating a range of central nervous system disorders, including depression and schizophrenia. nih.gov The this compound scaffold is an isomer of the more extensively studied tryptamines (which have a 3-(2-aminoethyl)indole core), but shares the key indole nucleus and an amino group, making it a relevant structure for serotonin receptor binding.

Research into N-arylsulfonyltryptamines has identified potent ligands for the human 5-HT6 receptor. mdma.ch Modifications to the indole ring and the amine side chain significantly influence both affinity and selectivity. For example, the N1-n-propyl-5-methoxy-alpha-methyltryptamine was found to be a highly selective 5-HT2-ligand. nih.gov This demonstrates that substitutions on the indole nitrogen and the alkylamine chain can fine-tune the interaction with different 5-HT receptor subtypes. Studies on other indole derivatives, such as D2AAK5, D2AAK6, and D2AAK7, have confirmed their potent ligand activity at 5-HT1A and 5-HT2A receptors, further establishing the indole scaffold as a key privileged structure in designing serotonin receptor modulators. nih.gov

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|---|

| N1-n-propyl-5-methoxy-alpha-methyltryptamine | 5-HT2 | 12 |

| 5-HT1C | 120 | |

| 5-HT1A | 7100 | |

| 5-HT1B | 5000 | |

| 5-HT1D | >10,000 | |

| Compound 4 (Thymol derivative) | 5-HT6 | 11 |

Cell Signaling and Gene Expression Modulation

This compound derivatives and related indole compounds can exert profound effects on intracellular signaling cascades and subsequent gene expression. This modulation is often the basis for their therapeutic potential in a range of diseases.

One significant example is the indole derivative NC009-1 , which has demonstrated neuroprotective effects by targeting neuroinflammation and oxidative stress pathways. In a cellular model of Parkinson's disease, NC009-1 suppressed the activation of the NLRP3 inflammasome and reduced the production of pro-inflammatory factors like IL-1β, IL-6, and TNF-α. nih.gov This was achieved by down-regulating the expression of key inflammatory genes (NLRP3, CASP1, iNOS, IL-1β, IL-6, and TNF-α) while simultaneously up-regulating genes involved in the antioxidant response (SOD2, NRF2, and NQO1). nih.gov

Furthermore, certain 5-nitroindole (B16589) derivatives have been developed to target the G-quadruplex structure in the promoter region of the c-Myc gene. d-nb.info By binding to this structure, these compounds can down-regulate the expression of c-Myc, a critical proto-oncogene, leading to cell-cycle arrest in cancer cells. d-nb.info Other research has shown that indole-based compounds can act as agonists for the nuclear receptor Nurr1, which is crucial for the maintenance of dopaminergic neurons. nih.gov Activation of Nurr1 by these compounds leads to the expression of neuroprotective genes, offering a potential therapeutic avenue for neurodegenerative diseases. nih.gov

| Compound/Class | Target Pathway/Receptor | Effect on Gene Expression | Associated Disease Model |

|---|---|---|---|

| NC009-1 | NLRP3 Inflammasome / NRF2 Pathway | Down-regulation of NLRP3, CASP1, iNOS, IL-1β, IL-6, TNF-α Up-regulation of SOD2, NRF2, NQO1 | Parkinson's Disease |

| 5-Nitroindole Derivatives | c-Myc G-Quadruplex | Down-regulation of c-Myc | Cancer |

| Indole-6-carboxamide Derivatives | Nurr1 Nuclear Receptor | Induction of neuroprotective genes | Neurodegenerative Disease |

Glucagon (B607659) Receptor Antagonism

The glucagon receptor (GCGR) plays a pivotal role in glucose homeostasis, and its antagonism is a promising therapeutic strategy for the management of type 2 diabetes. nih.gov A novel series of potent glucagon receptor antagonists (GRAs) has been developed based on the indole and indazole scaffolds. nih.govresearchgate.net These compounds were designed based on earlier pyrazole-based leads. nih.gov

Structure-activity relationship (SAR) studies on these indole-based compounds led to the identification of multiple potent GRAs with excellent in vitro profiles. nih.gov One of the standout compounds, GRA 16d (an indazole derivative), was found to be orally active in blunting glucagon-induced glucose excursion in a mouse model. nih.govresearchgate.net This demonstrates that the indole/indazole core can be effectively utilized to create small molecule antagonists that can modulate the signaling of the glucagon receptor, leading to a significant glucose-lowering effect. nih.gov

| Compound | Target | In Vitro Activity (hGCGR IC50, nM) | In Vivo Model | Observed Effect |

|---|---|---|---|---|

| GRA 16d | Glucagon Receptor (GCGR) | 16 | hGCGR Mice | Blunted glucagon-induced glucose excursion |

| MK-0893 (Reference Pyrazole) | Glucagon Receptor (GCGR) | 6.6 | hGCGR ob/ob Mice | Lowered ambient glucose levels |

Therapeutic Potential in Disease Models

The diverse biological activities of this compound derivatives and related indole structures have translated into significant therapeutic potential in various preclinical disease models.

In the field of neurodegenerative diseases, the indole derivative NC009-1 has shown considerable promise in a mouse model of Parkinson's disease. By targeting neuroinflammation and oxidative stress, this compound ameliorated motor deficits and non-motor depression, increased dopamine (B1211576) levels in the striatum, and reduced microglia and astrocyte reactivity. nih.gov This was achieved through the modulation of key inflammatory and antioxidant genes. nih.gov

For metabolic disorders, indole- and indazole-based glucagon receptor antagonists have demonstrated efficacy in animal models of diabetes. The compound GRA 16d was shown to be orally active and could effectively blunt the rise in glucose induced by a glucagon challenge in humanized glucagon receptor (hGCGR) mice. nih.govresearchgate.net It also significantly lowered acute glucose levels in diabetic ob/ob mice, highlighting the potential of this class of compounds for treating type 2 diabetes. nih.gov

The interaction of indole derivatives with serotonin receptors suggests their potential for treating psychiatric and neurological disorders. nih.gov The ability to design ligands with high affinity and selectivity for specific serotonin receptor subtypes, such as 5-HT6 or 5-HT2A, opens avenues for developing novel antidepressants, anxiolytics, and antipsychotics. nih.govmdma.ch

Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The indole nucleus, a core component of the amino acid tryptophan, is a "privileged scaffold" in medicinal chemistry due to its presence in many biologically active compounds. In the context of neurodegenerative disorders like Alzheimer's disease (AD), derivatives of this compound have been explored, primarily as inhibitors of cholinesterase enzymes (ChE), namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The cholinergic hypothesis of AD posits that a decline in the neurotransmitter acetylcholine (B1216132) is linked to cognitive deficits. Therefore, inhibiting the enzymes that break down acetylcholine is a key therapeutic strategy.

In the brains of AD patients, AChE activity progressively decreases, while BuChE activity tends to increase, suggesting that BuChE may take over the role of acetylcholine hydrolysis in advanced stages of the disease. nih.gov Consequently, developing dual inhibitors that can target both enzymes is a significant area of research. nih.gov

Research into indole amide derivatives has yielded compounds with promising inhibitory profiles. researchgate.net Molecular modeling studies of these derivatives have elucidated their binding modes within the active sites of cholinesterases. For instance, interactions such as π-alkyl stacking with tryptophan (Trp86) and hydrogen bonding with glycine (B1666218) (Gly120) and serine (Ser125) residues are crucial for inhibitory activity. researchgate.net Furthermore, multi-target-directed ligand (MTDL) strategies have been employed, combining the indole scaffold with other pharmacophores, like chromones, to create hybrid molecules that inhibit not only ChEs but also other relevant targets such as monoamine oxidase (MAO) enzymes. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Indole Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Chromone Derivative 56 | AChE | Submicromolar |

| BuChE | Inactive | |

| MAO-A | Submicromolar | |

| MAO-B | Micromolar | |

| Chromone Derivative 57 | AChE | Low Micromolar |

| BuChE | Low Micromolar |

This table is for illustrative purposes based on descriptive findings in the sources. nih.gov

Anti-Cancer Research

The indole framework is a constituent of numerous clinically approved anti-cancer agents, which has spurred extensive research into new indole-based derivatives. nih.govaip.org The anti-proliferative properties of these compounds stem from their ability to interact with a wide array of biological targets involved in cancer progression. nih.govmdpi.com

Key mechanisms of action for indole-based anti-cancer agents include the disruption of microtubule dynamics, inhibition of protein kinases, and interference with DNA topoisomerases. nih.govmdpi.commdpi.com For example, vinca (B1221190) alkaloids, which contain an indole moiety, are well-known for their ability to interfere with microtubule function, leading to cell cycle arrest and apoptosis. mdpi.com More recent research has focused on developing derivatives that target specific signaling pathways. Some compounds have been shown to inhibit proteins like p-EGFR, p-MEK, and p-ERK, which are critical for cancer cell proliferation. mdpi.com

Synthetic indole derivatives have been evaluated against a broad spectrum of cancer cell lines. Indole-based arylsulfonylhydrazides have shown promising activity against human breast cancer cells (MCF-7 and MDA-MB-468). acs.org Similarly, indole-sulfonamide derivatives, particularly those with CF₃, Cl, and NO₂ substitutions, have demonstrated potent cytotoxicity against human T-cell leukemia (MOLT-3) cells. acs.org In the challenging field of brain tumors, indole derivatives are being investigated as potential anti-glioblastoma agents, primarily targeting kinases, tubulin, and the p53 pathway. mdpi.com

Table 2: Cytotoxic Activity of Selected Indole Derivatives Against Cancer Cell Lines

| Compound Class | Derivative | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) |

|---|---|---|---|

| Indole-Arylsulfonylhydrazide | Compound 5f (p-chlorophenyl) | MDA-MB-468 (Breast) | 8.2 μM |

| MCF-7 (Breast) | 13.2 μM | ||

| Indole-Sulfonamide | Compound 31 (4-NO₂) | MOLT-3 (Leukemia) | 2.04 μM |

| Indole Iso-quinoline Hybrid | Compound 23 | 30 Cancer Cell Lines | GI₅₀ = 1.5 μmol/L |

Data compiled from multiple research findings. nih.govacs.orgacs.org

Anti-Inflammatory Applications

Indole derivatives, including the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin, have long been a cornerstone of anti-inflammatory research. nih.gov The primary mechanism for many of these agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.gov A major focus of modern research is the development of selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 enzyme. nih.gov

Beyond COX inhibition, newer this compound derivatives have been designed to modulate other inflammatory pathways. Series of indole-2-carboxamides and indole-2-formamides have been synthesized and shown to effectively inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW264.7. rsc.orgacs.orgnih.gov Other research has explored different indole scaffolds, such as indole chalcones and 1,5-disubstituted indoles, which have demonstrated significant anti-inflammatory effects in animal models of inflammation, like carrageenan-induced paw edema in rats. nih.govresearchgate.net Some of these novel derivatives have shown potency comparable or superior to standard drugs like indomethacin. researchgate.net

Table 3: Anti-Inflammatory Activity of Selected Indole Derivatives

| Compound Class | Model/Assay | Target/Endpoint | Notable Compound | Result |

|---|---|---|---|---|

| Indole-2-formamide | LPS-induced RAW264.7 cells | Inhibition of NO, IL-6, TNF-α | Compound 13b | Most potent in series |

| Indole-2-carboxamide | LPS-induced RAW264.7 cells | Inhibition of TNF-α, IL-6 | Compounds 14f, 14g | Most promising in series |

| Indole Chalcone/Pyrazoline | Carrageenan-induced rat paw edema | Edema Inhibition | Compound 7 | Higher inhibition than phenylbutazone |

| Indole Schiff Base | In vivo anti-inflammatory assay | Edema Inhibition | S1-S18 | >50% inhibition for some derivatives |

This table summarizes findings from various studies. nih.govrsc.orgacs.orgnih.gov

Antimicrobial and Antifungal Investigations

With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. The indole scaffold has proven to be a versatile template for the development of compounds with a broad spectrum of activity against bacteria and fungi. nih.gov Hybrid molecules, which combine the indole ring with other biologically active heterocycles like 1,2,4-triazole and 1,3,4-thiadiazole, have been a particularly fruitful area of investigation. nih.govmdpi.com

These derivatives have demonstrated efficacy against a range of clinically relevant microbes. nih.govmdpi.com Studies have reported significant activity against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant strains, MRSA) and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net In the realm of antifungal research, indole derivatives have shown potent activity against pathogenic yeasts like Candida albicans and Candida krusei, and molds such as Aspergillus species. nih.govresearchgate.netnih.gov Some indole-1,2,4 triazole conjugates have exhibited minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Candida species. mdpi.com Research has also extended to agricultural applications, with 3-indolyl-3-hydroxy oxindole (B195798) derivatives showing excellent activity against plant pathogenic fungi, including Rhizoctonia solani. nih.gov

Table 4: Antimicrobial and Antifungal Activity of Selected Indole Derivatives

| Compound Class | Target Microorganism | Activity (MIC / EC₅₀) |

|---|---|---|

| Indole-triazole derivative (3d) | MRSA, C. krusei | 3.125-50 µg/mL |

| Indole-1,2,4 triazole conjugate (6f) | Candida albicans | 2 µg/mL |

| 3-(7H-imidazo[2,1-c] mdpi.comrsc.orgnih.govtriazol-5-yl)-1H-indole | S. aureus, B. subtilis | 50% higher activity than ampicillin |

| 1-(4-chlorophenyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (4c) | Aspergillus fumigatus | 15.62 µg/mL |

| 3-Indolyl-3-hydroxy oxindole (3u) | Rhizoctonia solani | EC₅₀ = 3.44 mg/L |

MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal effective concentration. Data compiled from multiple studies. nih.govmdpi.comresearchgate.netnih.govnih.gov

Antiparasitic Activity (e.g., Plasmodium falciparum)

Malaria, caused by parasites of the Plasmodium genus, remains a major global health threat, and drug resistance necessitates the continuous development of new antimalarial agents. The indole scaffold is present in several natural and synthetic compounds with potent antiplasmodial activity. nih.gov These derivatives act through various mechanisms, including the inhibition of hemozoin formation, a detoxification process essential for the parasite's survival within red blood cells, and the disruption of ion homeostasis by targeting the parasite's PfATP4 sodium pump. nih.gov

A variety of indole-based structures have been investigated for their activity against Plasmodium falciparum, the deadliest malaria parasite. These include indoloisoquinolines, indolizinoindolones, bisindoles, and spiroindolones. nih.govnih.gov Indole-sulfonamide derivatives, for instance, have been tested against multidrug-resistant strains of P. falciparum, with bisindole and trisindole structures showing promising activity in the low micromolar range. acs.org Another novel approach involves targeting the melatonin (B1676174) pathway within the parasite, as certain indole compounds that resemble melatonin can disrupt the parasite's life cycle and synchronization. researchgate.net

Table 5: Antiplasmodial Activity of Selected Indole Derivatives

| Compound Class | P. falciparum Strain | Activity (IC₅₀ / EC₅₀) |

|---|---|---|

| Indole-sulfonamide (bisindole 11) | K1 (multidrug-resistant) | IC₅₀ = 2.79 μM |

| Indoloisoquinolines | Dd2 (chloroquine-resistant) | Low micromolar activity |

| C2-arylalkanimino tryptamines | 3D7 | IC₅₀ = 0.74 µM |

| Piperidine indole (TCMDC-134281) | 3D7 (chloroquine-sensitive) | EC₅₀ = 0.034 μM |

Antitubercular Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, is a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains highlights the critical need for new antitubercular drugs with novel mechanisms of action. Indole derivatives have emerged as a promising class of potent antitubercular agents. acs.org

Several molecular targets within M. tuberculosis have been identified for these compounds. A prominent class, the indole-2-carboxamides, functions by inhibiting MmpL3, an essential mycolic acid transporter required for the formation of the mycobacterial cell wall. acs.orgnih.gov Another critical enzyme, Polyketide synthase 13 (Pks13), which is involved in the final step of mycolic acid biosynthesis, has been successfully targeted by N-phenylindole derivatives. mdpi.com Other indole scaffolds, such as N-alkylated indole chalcones, have also shown significant activity against the virulent H37Rv strain of M. tuberculosis, with some compounds demonstrating MIC values comparable to the first-line drug ethambutol. ijpsjournal.com

**Table 6: Antitubercular Activity of Selected Indole Derivatives against *M. tuberculosis***

| Compound Class | Molecular Target | Activity (MIC) |

|---|---|---|

| Indole-2-carboxamide (Cyclooctyl derivative 25) | MmpL3 | 0.0039 - 0.625 µg/mL |

| N-phenylindole (Compound 45) | Pks13 | 0.0625 µg/mL |

| N-phenylindole (Compound 58) | Pks13 | 0.125 µg/mL |

| N-alkylated Indole Chalcone (S1R8) | Not specified | 04 µg/mL |

| Indeno[2,1-b]fluorene (Compound 3k) | Enoyl acyl carrier protein reductase (Predicted) | 40 µg/mL |

MIC: Minimum Inhibitory Concentration. Activities were measured against the H37Rv strain or a panel of mycobacterial species. nih.govmdpi.comijpsjournal.comtandfonline.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. For this compound and related indole derivatives, extensive SAR studies have guided the optimization of lead compounds across various therapeutic areas.

Anti-inflammatory Activity: For indole-2-carboxamide derivatives, substitutions at the 5-position of the indole ring are critical. A hydrophobic group at this position was found to be preferable for potent inhibition of pro-inflammatory cytokines. acs.org

Antitubercular Activity: In the indole-2-carboxamide series targeting MmpL3, SAR analysis revealed that substitutions on both the indole core and peripheral groups significantly impact potency. Specifically, adding chloro, fluoro, or cyano groups at the 4- and 6-positions of the indole ring enhanced activity and metabolic stability. acs.org For N-phenylindoles targeting Pks13, introducing bulky, hydrophobic groups like phenyl or isopropyl at the para-position of the N-phenyl ring led to a substantial increase in activity against M. tuberculosis. mdpi.com

Antifungal Activity: SAR studies of 3-indolyl-3-hydroxy oxindoles showed that the position and nature of halogen substituents are crucial for antifungal efficacy. The introduction of bromine (Br), chlorine (Cl), or iodine (I) at the 5-position of both the indole and the 3-hydroxy-2-oxindole rings was found to be essential for high activity against plant pathogenic fungi. nih.gov

MK2 Inhibition: In the development of indole-based inhibitors for MAP-kinase-activated kinase 2 (MK2), a target for inflammatory diseases, specific structural modifications were shown to enhance potency. These included the introduction of aminomethyl groups to adjacent lactam rings and the expansion of the lactam ring from a six- to a seven-membered ring. nih.gov

These examples underscore the power of SAR in rationally designing more potent and selective this compound derivatives by fine-tuning their structural features to optimize interactions with their biological targets.

Impact of Substitution Patterns on Biological Efficacy

The biological efficacy of derivatives based on the this compound scaffold is significantly influenced by the nature and position of substituents on both the indole ring and the exocyclic amine. Structure-activity relationship (SAR) studies, while not extensively documented for this specific scaffold, can be inferred from research on closely related indole-containing compounds, such as duocarmycin analogs which feature an indole-2-carboxylic acid core.

Research into duocarmycin SA analogs, which possess a substitution pattern at the C5' position of the indole ring, has demonstrated that this position is of predominant importance for cytotoxic potency. It has been observed that the introduction of various substituents at the C5 position can modulate the biological activity. However, contrary to expectations that increased substitution would enhance efficacy, many C5'-substituted analogs exhibited a decrease in cytotoxic potency compared to the parent compound. For instance, a series of C5'-substituted duocarmycin SA analogs showed an approximately 10-fold decrease in potency, approaching the level of an analog with no C5' substituent at all nih.gov. This suggests a delicate electronic and steric balance is required at this position to maintain optimal interaction with the biological target.

In the broader class of aminoalkylindoles, key structural features for potent activity have been identified, although these are often in the context of 1,3-disubstituted indoles acting as cannabinoid mimetics. These studies highlight the importance of the substituent at the 2-position of the indole ring, where a small substituent like a hydrogen atom is often preferred for potent cannabinoid activity nih.gov. While the core scaffold is different, this finding may suggest that bulky substituents at the 2-position of the indole ring in this compound derivatives could also be detrimental to certain biological activities.

The following interactive table summarizes the observed impact of substitution patterns on the biological efficacy of related indole derivatives.

| Scaffold/Derivative Class | Substitution Position | Substituent Type | Observed Impact on Biological Efficacy |

| Duocarmycin SA Analogs | C5' of Indole | Various substituents | ~10-fold decrease in cytotoxic potency for most analogs nih.gov |

| Aminoalkylindoles (Cannabinoid Mimetics) | C2 of Indole | Small (e.g., Hydrogen) | Potent cannabinoid activity nih.gov |

| Aminoalkylindoles (Cannabinoid Mimetics) | N1 of Indole | Aminoethyl (morpholinoethyl) | Potent cannabinoid activity nih.gov |

| Aminoalkylindoles (Cannabinoid Mimetics) | C3 of Indole | Bicyclic (e.g., Naphthyl) | Potent cannabinoid activity nih.gov |

Stereochemical Effects on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of chiral compounds. For derivatives of this compound that possess one or more chiral centers, the different stereoisomers (enantiomers or diastereomers) can exhibit markedly different interactions with their biological targets, which are themselves chiral environments, such as enzymes and receptors.

The differential activity of stereoisomers arises from the fact that the precise spatial orientation of functional groups is critical for establishing the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) that govern ligand-receptor binding. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other enantiomer (its mirror image) may bind with significantly lower affinity or not at all.

While specific studies detailing the stereochemical effects on the biological activity of this compound derivatives are not extensively available in the current literature, the principle remains a cornerstone of medicinal chemistry. For many classes of bioactive molecules, including indole alkaloids and their synthetic analogs, the biological activity is often confined to a single stereoisomer.

For instance, if a substituent were introduced to the methylene (B1212753) bridge of the this compound core, this would create a chiral center. The resulting (R)- and (S)-enantiomers would be expected to have different biological activities. The synthesis of enantiomerically pure forms of such derivatives would be essential to deconvolute the activity of each isomer and to develop a more potent and selective agent. The lack of specific research in this area for the this compound scaffold highlights an opportunity for future investigation to fully elucidate the therapeutic potential of this class of compounds.

Computational Chemistry and Cheminformatics in 1h Indol 2 Ylmethyl Amine Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are frequently employed to investigate the fundamental electronic and structural properties of (1H-Indol-2-ylmethyl)amine and its derivatives. physchemres.org These methods allow for the optimization of molecular geometries, providing a detailed understanding of bond lengths, angles, and conformations, which is consistent with experimental data from techniques like X-ray diffraction. researchgate.net

Researchers utilize quantum-chemical calculations to determine the stability of different isomers and reaction products. For instance, calculations have shown that in reactions of certain indole (B1671886) derivatives with primary amines, the formation of β-aminoalcohols is energetically more favorable than the alternative Schiff bases. researchgate.net This predictive capability is crucial for guiding synthetic strategies toward desired products.

Furthermore, DFT is used to calculate electronic properties and reactivity descriptors. physchemres.org The analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP) maps reveals insights into the reactivity of the molecules, identifying regions susceptible to electrophilic or nucleophilic attack and sites crucial for intermolecular interactions like hydrogen bonding. physchemres.orgresearchgate.net This information is vital for understanding the molecule's behavior in biological systems and for designing derivatives with enhanced properties. dntb.gov.ua A study on indole-ketone complexes used quantum-chemical calculations to confirm the formation of hydrogen bonds and other weak interactions that determine the stability of the complex. dntb.gov.ua

Molecular Docking and Dynamics Simulations

Molecular docking is a cornerstone computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound research, docking studies are instrumental in elucidating the binding modes of its derivatives with various biological targets, such as enzymes and receptors. nih.govnih.gov This approach helps to rationalize the observed biological activity and to design new compounds with improved affinity and selectivity.

For example, docking studies have been performed to understand the antimicrobial mechanism of action for indole derivatives. In one such study, derivatives were docked into the active sites of E. coli MurB, a key enzyme in bacterial cell wall synthesis, and 14α-lanosterol demethylase, an essential enzyme in fungi, to explain their antibacterial and antifungal activities, respectively. nih.gov Similarly, derivatives of this compound have been evaluated as potential anticancer agents by docking them against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). physchemres.org These studies provide critical information on the binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

The following table summarizes findings from various molecular docking studies on indole derivatives, showcasing the target, the lead compound, and its binding affinity.

| Biological Target | Lead Compound/Derivative | Binding Affinity (kcal/mol) | Reference |

| VEGFR2 (6XVK) | (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | -9.1 | physchemres.org |

| EGFRK (1M17) | (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | -7.6 | physchemres.org |

| Progesterone Receptor (1A28) | (1H-indol-3-ylmethylene)-pyridin-3-yl-amine (1HIPA) | -8.1 | physchemres.org |

| Staphylococcus aureus tyrosyl-tRNA synthetase | N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamide derivative (5c) | Not Specified | nih.gov |

| Candida albicans sterol 14-alpha demethylase | N-(2-{2-(5-Methoxy-1H-indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamide derivative (5h) | Not Specified | nih.gov |

| COX-2 | N-substituted indole derivative (12c) | Not Specified | nih.gov |

Molecular dynamics (MD) simulations are often used as a follow-up to docking studies to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the interactions and can reveal conformational changes in both the ligand and the protein upon binding, offering a more realistic representation of the biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures. nih.govresearchgate.net For derivatives of this compound, QSAR studies have been successfully applied to guide the synthesis of compounds with enhanced therapeutic properties, such as antioxidant or enzyme inhibitory activities. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors that encode the structural, electronic, and physicochemical features of the molecules. nih.gov These descriptors are then correlated with the experimentally determined biological activity using statistical methods like Partial Least Squares (PLS) regression. researchgate.net The resulting model's statistical quality and predictive power are rigorously evaluated through internal and external validation techniques. researchgate.net